molecular formula C21H14F3N3 B2526269 4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine CAS No. 312734-10-4

4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine

Cat. No. B2526269
CAS RN: 312734-10-4
M. Wt: 365.359
InChI Key: OABUIXARASWQHH-UHFFFAOYSA-N
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Description

4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine, also known as TF-PQA, is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound belongs to the quinazoline family and is known for its unique chemical structure, which makes it suitable for various research applications.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs) Host Material

The compound’s structure includes a quinazoline core with a trifluoromethyl group and a phenyl ring. Researchers have synthesized and characterized derivatives of this compound, such as 9,10-diphenyl-2-(3-(trifluoromethyl)phenyl)anthracene (1) , which possess high thermal stability and suitable frontier-energy levels. These properties make them excellent candidates as host materials for blue OLEDs . The electroluminescent emission from these compounds occurs at specific wavelengths, contributing to efficient light emission in OLED devices.

Werner Helicase Inhibitors

In the context of cancer research, derivatives containing the trifluoromethyl group have been explored as inhibitors of Werner helicase (WRN). One such compound, 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide , shows promise as an effective inhibitor for treating idiopathic pulmonary fibrosis (IPF), a chronic and fatal lung disease . WRN helicase plays a role in DNA repair, and inhibiting it could have therapeutic implications.

Anticancer Activity

Researchers have designed and synthesized a series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential anticancer agents. These compounds were evaluated against various cancer cell lines, including PC3, K562, and HeLa. The results indicate that some of these derivatives exhibit promising anticancer activity . Further studies are needed to explore their mechanisms of action and potential clinical applications.

properties

IUPAC Name

4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N3/c22-21(23,24)15-9-6-10-16(13-15)25-20-26-18-12-5-4-11-17(18)19(27-20)14-7-2-1-3-8-14/h1-13H,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABUIXARASWQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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